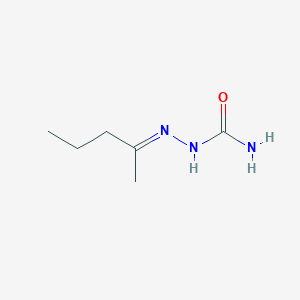
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid
描述
“4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid” is a chemical compound that has been studied for its potential applications in the field of medicine . It is part of a new class of antibacterial, antifungal, and antitubercular medicines .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .Molecular Structure Analysis
The molecular formula of this compound is C13H13NO2 . Its InChI code is 1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16) .Chemical Reactions Analysis
The compound has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.25 g/mol . It is a solid at room temperature .作用机制
Target of Action
Related compounds have been shown to interact with enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.
Mode of Action
Molecular docking studies of similar compounds have revealed binding interactions with both thedihydrofolate reductase and enoyl ACP reductase active sites . This suggests that the compound may inhibit these enzymes, thereby affecting their respective biochemical pathways.
Biochemical Pathways
The inhibition of DHFR and enoyl-ACP reductase can have significant effects on several biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, which are the building blocks of DNA. Enoyl-ACP reductase is a key enzyme in the fatty acid synthesis pathway. Therefore, the inhibition of these enzymes can affect both DNA synthesis and fatty acid synthesis .
Result of Action
The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
实验室实验的优点和局限性
The main advantage of using 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid in lab experiments is its cost-effectiveness. It is a relatively inexpensive starting material, and can be used to synthesize a variety of different compounds. It is also relatively easy to use, and its use does not require the use of hazardous chemicals. However, this compound is not as versatile as some other compounds, and its use may be limited in some experiments.
未来方向
The future of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid is promising, as its uses are likely to expand in the coming years. It is likely that it will be used in the synthesis of more complex compounds, such as peptides and other biomolecules. It may also be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, further research into the biochemical and physiological effects of this compound may reveal new applications for this compound.
合成方法
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid can be achieved through several different methods. The most common method is the Williamson ether synthesis, which involves the reaction of a phenol and an alkyl halide in the presence of a base. This method is simple and cost-effective, and can be used to synthesize a variety of different compounds. Other methods of synthesis include the Grignard reaction, the Wittig reaction, and the Mannich reaction.
科学研究应用
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid has a variety of applications in scientific research. It is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of peptides, which are important for the study of proteins and other biomolecules. This compound is also used in the synthesis of antioxidants, which are important for the study of oxidative stress and its effects on the body.
安全和危害
属性
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-8-12(14(16)17)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLCJVLXABNRGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354600 | |
| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
340312-91-6 | |
| Record name | 340312-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185684.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)
![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)

![(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane](/img/structure/B185691.png)
![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)
